molecular formula C8H15NO2 B3191279 4-Butyrylmorpholine CAS No. 5327-51-5

4-Butyrylmorpholine

Cat. No.: B3191279
CAS No.: 5327-51-5
M. Wt: 157.21 g/mol
InChI Key: BTYJJZJDSMHJGD-UHFFFAOYSA-N
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Description

4-Butyrylmorpholine, also known as butanoic acid morpholide, is a chemical compound with the molecular formula C8H15NO2. It is a morpholine derivative where the morpholine ring is substituted with a butyryl group at the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butyrylmorpholine can be synthesized through the reaction of morpholine with butyric anhydride or butyric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:

Morpholine+Butyric AnhydrideThis compound+Acetic Acid\text{Morpholine} + \text{Butyric Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Morpholine+Butyric Anhydride→this compound+Acetic Acid

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where morpholine and butyric anhydride are combined under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Butyrylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions where the butyryl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-Butyrylmorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Butyrylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The butyryl group can undergo hydrolysis to release butyric acid, which can then participate in various metabolic pathways. The morpholine ring can interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    4-Butylmorpholine: Similar structure but with a butyl group instead of a butyryl group.

    4-Acetylmorpholine: Contains an acetyl group instead of a butyryl group.

    4-Propionylmorpholine: Contains a propionyl group instead of a butyryl group.

Uniqueness

4-Butyrylmorpholine is unique due to its specific butyryl substitution, which imparts distinct chemical and physical properties. This substitution affects its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-morpholin-4-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-3-8(10)9-4-6-11-7-5-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYJJZJDSMHJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967850
Record name 1-(Morpholin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-51-5
Record name NSC3342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Morpholin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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